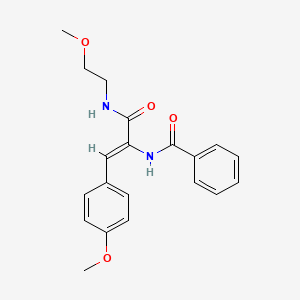

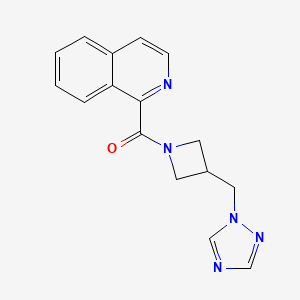

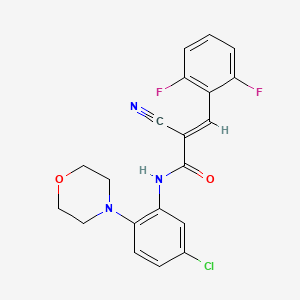

![molecular formula C21H20ClN3O2S B2548052 4-benzoyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1185015-17-1](/img/structure/B2548052.png)

4-benzoyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-benzoyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride” is a complex organic compound. It is related to a class of compounds that exhibit an inhibitory action on an activated coagulation factor X, and thus, it could be useful as a preventive/therapeutic drug for thrombus-related diseases .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The InChI code for a related compound, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, is1S/C8H10N2O2S.ClH/c1-10-3-2-5-6 (4-10)13-7 (9-5)8 (11)12;/h2-4H2,1H3, (H,11,12);1H . This gives some insight into the molecular structure of the compound you’re interested in.

Applications De Recherche Scientifique

Synthesis and Molecular Docking

- Molecular Docking and Synthesis of Pyridine Derivatives : A study detailed the synthesis of novel pyridine and fused pyridine derivatives, starting from specific pyridine-carbonitrile. These compounds were subjected to in silico molecular docking screenings towards a target protein, revealing moderate to good binding energies. This highlights the compound's role in developing antimicrobial and antioxidant agents Flefel et al., 2018.

Antimicrobial and Antitumor Activities

Enaminones as Building Blocks : Enaminones derived from N-arylpyrazole were synthesized, leading to substituted pyridine derivatives and other compounds with reported cytotoxic effects against cancer cell lines, showcasing the potential for antitumor and antimicrobial applications Riyadh, 2011.

Benzamide-Based 5-Aminopyrazoles : Research introduced a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against bird flu influenza (H5N1). This study underscores the compound's significance in developing antiviral agents Hebishy et al., 2020.

Antimicrobial Evaluation of Thienopyrimidine Derivatives : A synthesis strategy involving heteroaromatic o-aminonitrile led to thieno[3,2-e]imidazo[1,2-c]pyrimidine derivatives, showing pronounced antimicrobial activity. This indicates the compound's utility in creating new antimicrobial agents Bhuiyan et al., 2006.

Synthesis of Heterocycles

- Synthesis of Novel Heterocycles : Investigations into the synthesis of various heterocyclic compounds, including isothiazolopyridines and pyridothiazines, have been reported. These studies demonstrate the versatility of related compounds in synthesizing biologically active heterocycles using both conventional and microwave-assisted techniques Youssef et al., 2012.

Mécanisme D'action

Safety and Hazards

The compound is likely to have certain safety and hazard considerations associated with it. For instance, a related compound, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

4-benzoyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S.ClH/c1-24-12-11-17-18(13-24)27-21(22-17)23-20(26)16-9-7-15(8-10-16)19(25)14-5-3-2-4-6-14;/h2-10H,11-13H2,1H3,(H,22,23,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUULDOPLMGOFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

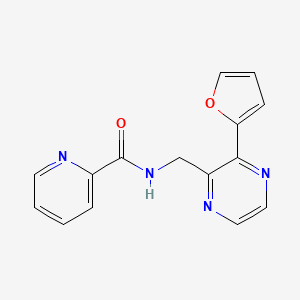

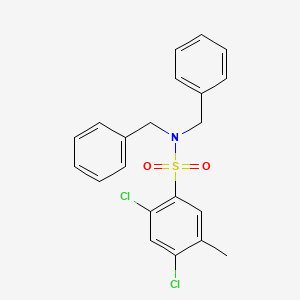

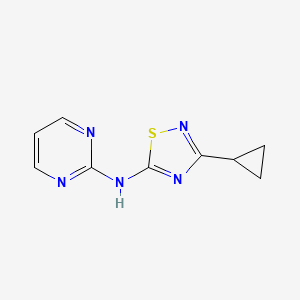

![2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2547982.png)

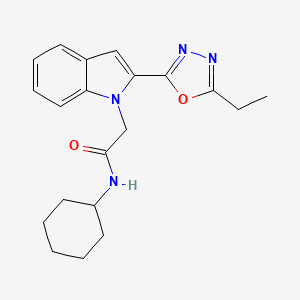

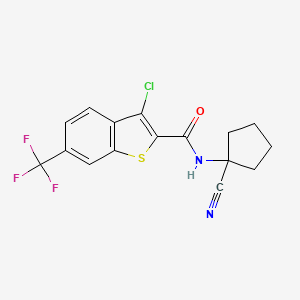

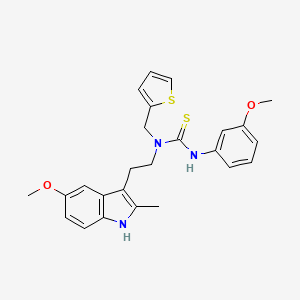

![1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one](/img/structure/B2547988.png)

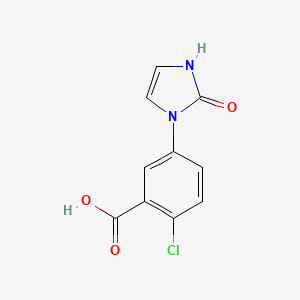

![2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid](/img/no-structure.png)